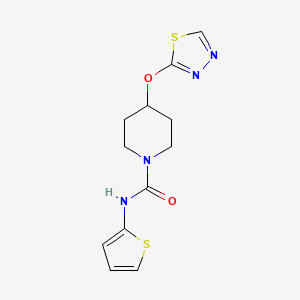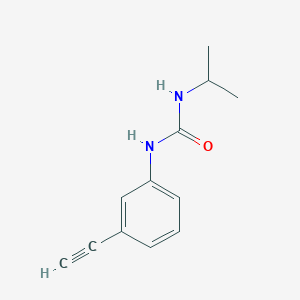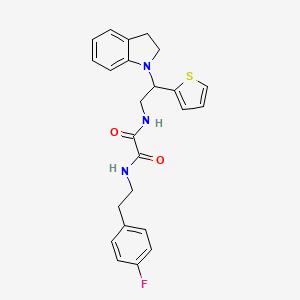![molecular formula C12H12ClFN2O B2485643 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)éthyl]acétamide CAS No. 895641-21-1](/img/structure/B2485643.png)
2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)éthyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indole ring, which is further substituted with a fluoro group at the 5-position.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide is the Notum enzyme . Notum is a carboxylesterase that can remove the lipid from Wnt, a group of signal proteins, and inactivate it . The compound’s indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Mode of Action
The compound inhibits the Notum enzyme, thereby upregulating Wnt signalling . It binds to the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid . This interaction prevents Notum from removing the lipid from Wnt, preserving Wnt’s signalling activity .
Biochemical Pathways
The inhibition of Notum by 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide affects the Wnt signalling pathway . This pathway plays a crucial role in cell biology, including cell fate determination, cell migration, and stem cell renewal . By upregulating Wnt signalling, the compound can influence these cellular processes .
Result of Action
The result of the compound’s action is the upregulation of Wnt signalling . This upregulation can have various effects at the molecular and cellular levels, depending on the specific context. For example, it could influence cell fate determination, cell migration, and stem cell renewal .
Analyse Biochimique
Biochemical Properties
2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide interacts with several biomolecules. In the Notum enzyme, two molecules of this compound bind: one at the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid, and the other at the edge of the pocket opposite the substrate entrance .
Cellular Effects
The cellular effects of 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide are diverse. Indole derivatives, including this compound, have been found to play a main role in cell biology . They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide involves its interaction with the Notum enzyme. It binds at the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid . This interaction can potentially modulate Wnt/β-catenin signalling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through various methods, including the fluorination of indole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: New derivatives with different functional groups.
Oxidation: Oxidized forms of the indole ring.
Reduction: Reduced forms of the indole ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Lacks the chloro group but has similar structural features.
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains a methoxy group instead of a fluoro group.
Uniqueness
2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c13-6-12(17)15-4-3-8-7-16-11-2-1-9(14)5-10(8)11/h1-2,5,7,16H,3-4,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXFYJXKDYMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)
![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)


![3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B2485567.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2485569.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2485571.png)
![1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2485573.png)
![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)

